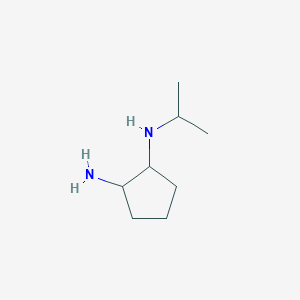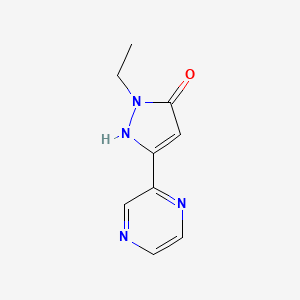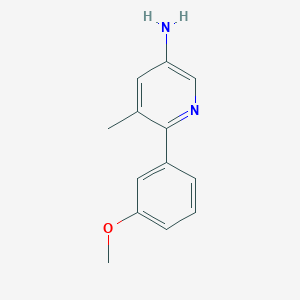![molecular formula C11H14N2O5S B1467024 {(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol CAS No. 1424973-97-6](/img/structure/B1467024.png)
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol
Vue d'ensemble
Description
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol, also known as 4-nitrophenylsulfonyl pyrrolidin-2-yl methanol and abbreviated as 4-NPSPM, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that has a molecular weight of 282.3 g/mol and a melting point of 180-182 °C. 4-NPSPM is widely used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions.
Applications De Recherche Scientifique
4-NPSPM is widely used in scientific research due to its ability to form stable and reversible covalent bonds with proteins. It is used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions. 4-NPSPM can also be used to determine the binding affinity of proteins and to study the structure and dynamics of proteins.
Mécanisme D'action
4-NPSPM forms a covalent bond with the active site of a protein, blocking its activity. This covalent bond is reversible, allowing the protein to be reactivated after the 4-NPSPM is removed. 4-NPSPM can also be used to study the structure and dynamics of proteins, as it can be used to label and track proteins in solution.
Biochemical and Physiological Effects
4-NPSPM has no known biochemical or physiological effects, as it does not enter the body and is not known to interact with any biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Advantages of using 4-NPSPM in lab experiments include its water solubility, its ability to form covalent bonds with proteins, and its reversibility. The main limitation of 4-NPSPM is its relatively low reactivity, which can lead to slow reaction times.
Orientations Futures
In the future, 4-NPSPM could be used to study the structure and dynamics of proteins in greater detail, as well as to study the binding affinity of proteins in greater detail. Additionally, 4-NPSPM could be used to develop novel methods for drug delivery, as well as to study the interaction of drugs with target proteins. Finally, 4-NPSPM could be used to develop new methods for drug synthesis and protein engineering.
Propriétés
IUPAC Name |
[(2S)-1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-8-10-2-1-7-12(10)19(17,18)11-5-3-9(4-6-11)13(15)16/h3-6,10,14H,1-2,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQTGGIIWNCGZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)


![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)


![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
